5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole
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Overview
Description
5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a chlorophenyl group, a triazole ring, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole typically involves multiple steps. One common route starts with the preparation of the 4-chlorophenyl-4-methyl-1,2,4-triazole intermediate. This intermediate is then reacted with a suitable sulfanyl reagent to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group could yield various substituted phenyl derivatives .
Scientific Research Applications
5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole: Similar structure but lacks the prop-2-enyltetrazole moiety.
4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a benzyl group instead of the prop-2-enyltetrazole moiety.
Uniqueness
The uniqueness of 5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN7S/c1-3-8-22-14(18-19-20-22)23-9-12-16-17-13(21(12)2)10-4-6-11(15)7-5-10/h3-7H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMPYTZRISFMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=C(C=C2)Cl)CSC3=NN=NN3CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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